Furfuryl hexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

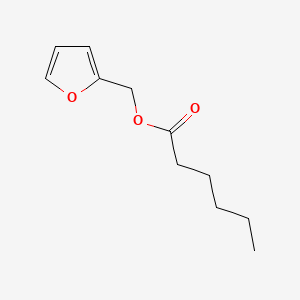

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-2-3-4-7-11(12)14-9-10-6-5-8-13-10/h5-6,8H,2-4,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIDUABZZSJJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339603 | |

| Record name | Furfuryl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39252-02-3 | |

| Record name | Furfuryl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39252-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-furanylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Compound Identification and Chemical Structure

An In-depth Technical Guide to the Chemical Properties of Furfuryl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is intended for professionals in research and development who require detailed technical data for applications ranging from flavor and fragrance chemistry to materials science and initial toxicological assessment. This document summarizes key identifiers, physicochemical properties, spectroscopic data, and a representative synthesis protocol. Additionally, it outlines the expected metabolic pathway, a crucial consideration for professionals in drug development and safety assessment.

This compound, also known as furan-2-ylmethyl hexanoate, is an ester formed from furfuryl alcohol and hexanoic acid. It is recognized for its fruity and green aroma profile.

| Identifier | Value |

| IUPAC Name | furan-2-ylmethyl hexanoate |

| Synonyms | Furfuryl caproate, Furfuryl n-hexanoate, 2-Furylmethyl hexanoate |

| CAS Number | 39252-02-3 |

| Molecular Formula | C₁₁H₁₆O₃ |

| InChI | InChI=1S/C11H16O3/c1-2-3-4-7-11(12)14-9-10-6-5-8-13-10/h5-6,8H,2-4,7,9H2,1H3 |

| InChIKey | IBIDUABZZSJJNF-UHFFFAOYSA-N |

| SMILES | CCCCCC(=O)OCC1=CC=CO1 |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 196.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.003 - 1.014 g/mL at 25 °C | |

| Boiling Point | 149-150 °C at 50 mm Hg | |

| Refractive Index | 1.452 - 1.459 at 20 °C | |

| Flash Point | 107.22 °C (225.00 °F) | |

| Solubility | Insoluble in water; soluble in oils | |

| XLogP3 | 2.6 |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and quality control of this compound. While full spectra are available in databases, this section provides key observed peaks and fragments.

| Spectroscopy Type | Data Highlights | Source / Database |

| ¹H NMR | Spectra available for review. | Sigma-Aldrich |

| ¹³C NMR | Spectra available for review. | Sigma-Aldrich |

| IR Spectroscopy | Spectra available for review (technique: between salts). | Sigma-Aldrich |

| Mass Spectrometry (GC-MS) | Major m/z fragments and relative intensity: 81 (99.99), 98 (40.82), 43 (25.72), 82 (21.52) | PubChem (from NIST) |

Synthesis Protocol: Fischer Esterification (Representative Method)

This compound is typically synthesized via the Fischer esterification of furfuryl alcohol with hexanoic acid, catalyzed by a strong acid. While specific industrial protocols are proprietary, the following represents a standard laboratory procedure for this type of reaction.

Reaction: Furfuryl Alcohol + Hexanoic Acid ⇌ this compound + Water

Materials:

-

Furfuryl alcohol

-

Hexanoic acid

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) as a catalyst

-

Toluene or a similar solvent capable of forming an azeotrope with water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus or soxhlet extractor with drying agent

Procedure:

-

Setup: A round-bottom flask is charged with equimolar amounts of furfuryl alcohol and hexanoic acid. A solvent such as toluene is added (approx. 2 mL per gram of reactants). The flask is fitted with a Dean-Stark apparatus and a reflux condenser.

-

Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) is carefully added to the mixture.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction is monitored by tracking the amount of water collected or by techniques like TLC or GC.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: The separated organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude ester can be further purified by vacuum distillation to yield pure this compound.

Visualization of Synthesis and Metabolism

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via Fischer Esterification.

Caption: Experimental workflow for the synthesis of this compound.

Metabolic Pathway

For drug development professionals, understanding the metabolic fate of a compound is essential. Furfuryl esters are not expected to persist in their original form in vivo. They are anticipated to undergo rapid enzymatic hydrolysis followed by oxidation.

Caption: Expected metabolic pathway of this compound in vivo.

Metabolism, Safety, and Handling

Metabolism: this compound is expected to be rapidly hydrolyzed by carboxylesterases in the body to yield furfuryl alcohol and hexanoic acid. Hexanoic acid, a simple fatty acid, enters standard metabolic pathways. Furfuryl alcohol is oxidized first to furfural and then to 2-furoic acid. The furoic acid is subsequently conjugated, primarily with glycine, and excreted in the urine. This rapid hydrolysis and metabolism into well-characterized endogenous or readily excreted substances suggest a low potential for accumulation.

Safety and Handling:

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

-

Fire: Combustible. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.

This guide provides a foundational understanding of this compound for scientific and research applications. For detailed toxicological endpoints or specific applications, further investigation into specialized literature is recommended.

A Comprehensive Technical Guide to Furfuryl Hexanoate (CAS 39252-02-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl hexanoate (CAS 39252-02-3) is an ester recognized for its characteristic fruity and green aroma, leading to its prevalent use in the flavor and fragrance industries.[1][2] This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical methodologies, and known biological fate. While primarily utilized for its sensory characteristics, its metabolic pathway, involving hydrolysis to furfuryl alcohol and hexanoic acid, warrants consideration for its potential biological implications.[3] This document aims to consolidate the current scientific knowledge on this compound to support research and development activities.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] A summary of its key physicochemical properties is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 39252-02-3 | [1][3] |

| Molecular Formula | C11H16O3 | [1][3][4][5][6] |

| Molecular Weight | 196.24 g/mol | [2][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Fruity, green, sweet, waxy, pineapple | [2] |

| Boiling Point | 149-150 °C @ 50 mmHg224-253 °C (estimated at standard pressure) | [2][3][7] |

| Density | 1.003 - 1.014 g/mL at 25 °C | [3][8] |

| Refractive Index | 1.452 - 1.459 at 20 °C | [3][7][8] |

| Flash Point | 107.22 °C (225 °F) | [3] |

| Solubility | Practically insoluble in water; soluble in ethanol | [7] |

| XLogP3-AA | 2.6 | [2][4] |

Synthesis and Purification

The synthesis of this compound is primarily achieved through two main routes: direct esterification and transesterification.

Experimental Protocol: Direct Esterification

Direct esterification involves the reaction of furfuryl alcohol with hexanoic acid in the presence of an acid catalyst.

Objective: To synthesize this compound from furfuryl alcohol and hexanoic acid.

Materials:

-

Furfuryl alcohol

-

Hexanoic acid

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Solvent for azeotropic distillation (e.g., toluene)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

To a round-bottom flask, add equimolar amounts of furfuryl alcohol and hexanoic acid, along with a suitable solvent such as toluene.

-

Add a catalytic amount of an acid catalyst (e.g., 0.1-0.5 mol%).

-

Assemble the flask with a Dean-Stark apparatus and a condenser.

-

Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Experimental Protocol: Transesterification

Transesterification provides an alternative pathway, reacting furfuryl alcohol with an alkyl hexanoate (e.g., methyl hexanoate or ethyl hexanoate) in the presence of a catalyst. This method avoids the production of water.

Objective: To synthesize this compound via transesterification.

Materials:

-

Furfuryl alcohol

-

Alkyl hexanoate (e.g., ethyl hexanoate)

-

Catalyst (e.g., potassium carbonate, sodium methoxide)

-

Reaction vessel

-

Heating and stirring apparatus

-

Distillation setup (for removal of the alcohol byproduct)

Methodology:

-

Charge a reaction vessel with furfuryl alcohol and the alkyl hexanoate. An excess of furfuryl alcohol can be used to drive the equilibrium towards the product.

-

Add the catalyst to the mixture.

-

Heat the reaction mixture with stirring.

-

The lower-boiling alcohol byproduct (e.g., ethanol) is continuously removed by distillation to shift the equilibrium towards the formation of this compound.

-

Monitor the reaction progress by analytical techniques such as GC-MS.

-

Once the reaction is complete, cool the mixture and filter to remove the catalyst.

-

The excess furfuryl alcohol can be removed by vacuum distillation to yield the desired ester.

Analytical Characterization

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique for the identification and quantification of this compound.[9]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

Capillary column (e.g., DB-5ms or equivalent non-polar column)

-

Autosampler

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: Increase at 10 °C/min to 250 °C

-

Final hold: 5 minutes at 250 °C

-

-

Injection Volume: 1 µL (split or splitless mode depending on concentration)

MS Conditions (Typical):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-350

Data Analysis:

-

Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Quantification can be performed using an external or internal standard method.

Biological Activity and Signaling Pathways

Direct studies on the specific biological activities or signaling pathway modulation by this compound are limited. The primary biological relevance of this ester is understood through its metabolic fate.

Metabolic Pathway

Furfuryl esters are expected to be hydrolyzed in vivo by carboxylesterases to furfuryl alcohol and the corresponding carboxylic acid, in this case, hexanoic acid.[3] Furfuryl alcohol is then oxidized to furfural, which is further oxidized to 2-furoic acid.[3] 2-furoic acid can then be conjugated with glycine and excreted in the urine.[3]

Caption: Metabolic pathway of this compound.

Biological Implications of Metabolites

-

Furfuryl Alcohol: Studies on furfuryl alcohol have shown mixed results in genotoxicity assays.[2] It has been reported to induce gene mutations in bacteria upon activation by sulfotransferases (SULTs).[2] Some studies have indicated potential carcinogenic activity in rodents with inhalation exposure.[2]

-

Hexanoic Acid: As a short-chain fatty acid, hexanoic acid is a natural product of fatty acid metabolism.

-

Furfural: Furfural has been the subject of toxicology and carcinogenesis studies.[10]

Given that this compound is a precursor to furfuryl alcohol, its toxicological profile is likely influenced by this metabolite. For drug development professionals, this metabolic conversion is a critical consideration in any potential therapeutic application.

Applications

The primary application of this compound is as a flavoring and fragrance agent in food, beverages, and consumer products due to its pleasant fruity aroma.[1] It is used to impart or enhance fruity and green notes in a variety of products.

Safety and Handling

Based on available safety data, this compound is not classified as a highly hazardous substance. However, as with any chemical, appropriate safety precautions should be taken.

-

Potential Health Effects: May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[11]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

Storage: Store in a cool, dry place away from light and incompatible materials.

The toxicological properties of this compound have not been exhaustively investigated, and much of the safety assessment is based on its similarity to other furfuryl esters and its metabolic products.[11]

Conclusion

This compound is a well-characterized ester with established applications in the flavor and fragrance industry. For researchers and drug development professionals, its significance lies not in its direct biological activity, which is largely uninvestigated, but in its role as a pro-drug or precursor to furfuryl alcohol and its subsequent metabolites. Future research could focus on the specific enzymatic hydrolysis rates of this compound in various biological matrices and further investigate any direct biological effects of the parent ester. A thorough understanding of its metabolic pathway is crucial for assessing its safety and potential for any future applications beyond its current use as a sensory ingredient.

References

- 1. This compound [webbook.nist.gov]

- 2. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. PubChemLite - this compound (C11H16O3) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C11H16O3 | CID 557222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2014093624A1 - Furfuryl-based esters - Google Patents [patents.google.com]

- 8. theseus.fi [theseus.fi]

- 9. US4562273A - Process for preparing esters of furan by a transesterification reaction - Google Patents [patents.google.com]

- 10. NTP Toxicology and Carcinogenesis Studies of Furfural (CAS No. 98-01-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publications.iarc.who.int [publications.iarc.who.int]

furfuryl hexanoate molecular structure and weight

An In-depth Technical Guide to Furfuryl Hexanoate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and common analytical methodologies for this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Identification

This compound, also known as furan-2-ylmethyl hexanoate, is an ester characterized by a furan ring attached to a hexanoate group via a methylene bridge.[1][][3] The structure consists of a five-membered aromatic heterocycle containing one oxygen atom (the furan ring) and a six-carbon straight-chain carboxylic acid derivative (hexanoate). Its chemical formula is C11H16O3.[1][][4][5][6]

-

SMILES: CCCCCC(=O)OCC1=CC=CO1[][7]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. This data is critical for its application in research and analytical settings.

| Property | Value | Source |

| Molecular Formula | C11H16O3 | [1][][4][5][6] |

| Molecular Weight | 196.24 g/mol | [1][][6] |

| Monoisotopic Mass | 196.10994 Da | [1][7] |

| Density | 1.014 g/cm³ (approx.) | [] |

| Specific Gravity | 1.003 - 1.013 @ 25°C | [8] |

| Refractive Index | 1.452 - 1.458 @ 20°C | [8] |

| Flash Point | 107.22 °C (225.00 °F) | [8] |

| XLogP3-AA | 2.6 | [1] |

Experimental Protocols

The synthesis and characterization of this compound typically involve standard organic chemistry techniques. The following protocols are generalized methodologies based on common laboratory practices for ester synthesis and analysis.

Synthesis: Fischer Esterification

This compound can be synthesized via the Fischer esterification of furfuryl alcohol with hexanoic acid using an acid catalyst.

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of furfuryl alcohol and hexanoic acid. A solvent such as toluene can be used to facilitate the reaction and azeotropically remove water.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid) to the mixture.

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser to collect the water byproduct and drive the equilibrium towards the product.

-

Heating: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Characterization: Spectroscopic Analysis

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and confirming the molecular weight.

-

Sample Preparation: Dilute a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Injection: Inject the sample into the GC-MS instrument.

-

GC Separation: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The retention time is a characteristic property.

-

MS Analysis: As components elute from the column, they are ionized (commonly via electron ionization) and fragmented.[5] The resulting mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound and a fragmentation pattern that helps confirm its structure. For this compound, key fragments often include m/z = 81 (from the furfuryl moiety).[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Spectral Analysis: Analyze the chemical shifts, integration values, and splitting patterns to confirm the presence of the furan ring protons, the methylene bridge protons, and the alkyl chain protons of the hexanoate group, ensuring they correspond to the expected structure of this compound.

-

Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for this compound Synthesis and Characterization.

References

- 1. This compound | C11H16O3 | CID 557222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemydata.com [chemydata.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - this compound (C11H16O3) [pubchemlite.lcsb.uni.lu]

- 8. This compound, 39252-02-3 [thegoodscentscompany.com]

furfuryl hexanoate physical and chemical properties

An In-depth Technical Guide to Furfuryl Hexanoate

Introduction

This compound (CAS No. 39252-02-3) is an ester recognized for its characteristic fruity aroma, which makes it a valuable compound in the flavor and fragrance industry.[1] Chemically, it is derived from furfuryl alcohol, a biomass-derived building block, and hexanoic acid.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis and analysis protocols, and safety information, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with low volatility and moderate solubility in organic solvents.[1] Its stability is generally good under normal conditions, though it can be sensitive to strong acids or bases.[1]

Identifiers and Structure

| Property | Value | Source(s) |

| IUPAC Name | furan-2-ylmethyl hexanoate | [3] |

| Synonyms | Furfuryl n-hexanoate, 2-Furylmethyl hexanoate, Furfuryl caproate | [3][4][5] |

| CAS Number | 39252-02-3 | [3][6] |

| Molecular Formula | C₁₁H₁₆O₃ | [1][3][] |

| SMILES | CCCCCC(=O)OCC1=CC=CO1 | [1][3][] |

| InChI | InChI=1S/C11H16O3/c1-2-3-4-7-11(12)14-9-10-6-5-8-13-10/h5-6,8H,2-4,7,9H2,1H3 | [1][3][6] |

| InChIKey | IBIDUABZZSJJNF-UHFFFAOYSA-N | [3][6] |

Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Weight | 196.24 g/mol | [3][] |

| Monoisotopic Mass | 196.109944368 Da | [3] |

| Appearance | Colorless to pale yellow clear liquid | [1][5] |

| Density | 1.003 - 1.014 g/mL at 25 °C | [5][8] |

| Boiling Point | 149-150 °C at 50 mm Hg | [5][8] |

| Refractive Index | 1.452 - 1.459 at 20 °C | [5][8] |

| Flash Point | 107.22 °C (225.00 °F) TCC | [5] |

| XLogP3 | 2.6 | [3] |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic techniques are essential for the identification and quantification of this compound.

Spectroscopic Information

| Technique | Data Highlights | Source(s) |

| Mass Spectrometry (MS) | Available as GC-MS data. Top 5 peaks (EI): 81, 98, 43, 82, 52 m/z. | [3][4] |

| Fourier-Transform Infrared (FTIR) | Spectra available from sources like Sigma-Aldrich. | [3][4] |

| Nuclear Magnetic Resonance (NMR) | ¹³C NMR spectra are available. | [4] |

Chromatographic Data

| Technique | Column/Conditions | Kovats Retention Index | Source(s) |

| Gas Chromatography (GC) | Standard non-polar (e.g., SE-30) | 1343 | [3][6] |

| Gas Chromatography (GC) | Semi-standard non-polar | 1368 | [3] |

| Gas Chromatography (GC) | Standard polar | 1850 - 1859.1 | [3] |

Experimental Protocols

Synthesis of this compound

Two primary chemo-catalytic pathways for the synthesis of this compound are direct esterification and acylation with hexanoic anhydride.[9]

This method involves the reaction of furfuryl alcohol with hexanoic acid using an acid catalyst.[9]

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine furfuryl alcohol (1 molar equivalent) and hexanoic acid (1 molar equivalent).

-

Solvent and Catalyst Addition: Add a suitable solvent for azeotropic distillation, such as toluene. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction is continuously removed via the Dean-Stark trap to drive the equilibrium towards ester formation.[9]

-

Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using techniques like GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. iris.unive.it [iris.unive.it]

- 3. This compound | C11H16O3 | CID 557222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. thegoodscentscompany.com [thegoodscentscompany.com]

- 6. This compound [webbook.nist.gov]

- 8. This compound | 39252-02-3 [chemicalbook.com]

- 9. This compound | 39252-02-3 | Benchchem [benchchem.com]

Furfuryl Hexanoate: A Comprehensive Technical Guide to its Odor and Flavor Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl hexanoate is an ester recognized for its potent and multifaceted sensory characteristics.[1] As a volatile organic compound, it plays a significant role in the flavor and fragrance industry, contributing desirable notes to a variety of products. This technical guide provides an in-depth analysis of the odor and flavor profile of this compound, supported by available data and standardized experimental methodologies.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application and analysis.

| Property | Value |

| CAS Number | 39252-02-3 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 224-225 °C at 760 mmHg |

| Flash Point | 107.22 °C |

| Solubility | Soluble in alcohol; sparingly soluble in water |

Odor and Flavor Profile: A Qualitative Description

This compound possesses a complex and nuanced sensory profile, primarily characterized by its fruity and green notes.[2] The consensus from various organoleptic assessments describes a multifaceted aroma and flavor with the following key descriptors:

-

Primary Notes: Fruity, Green, Sweet[2]

-

Secondary Notes: Waxy, Fatty, Musty

-

Tertiary/Subtle Notes: Pineapple, Caramellic, Winey, Tropical, Fermented[2]

This rich profile makes it a versatile ingredient in the formulation of complex flavor and fragrance compositions.

Quantitative Sensory Analysis

While a comprehensive body of public-domain quantitative sensory data for this compound is limited, we can extrapolate potential values and outline the methodologies for their determination.

Odor and Taste Thresholds

Table of Estimated Sensory Thresholds (for related compounds):

| Compound | Matrix | Threshold Value | Type |

| Ethyl Hexanoate | Water | 1 ppb | Odor Detection |

| Furfuryl Alcohol | Air | ~8 ppm | Odor Detection |

Quantitative Descriptive Analysis (QDA)

QDA is a powerful sensory method used to quantify the intensity of specific flavor and aroma attributes. A trained sensory panel would evaluate this compound and rate its various sensory characteristics on a defined scale.

Hypothetical QDA Profile of this compound:

| Attribute | Intensity (0-15 scale) |

| Fruity | 12 |

| Green | 9 |

| Sweet | 8 |

| Waxy | 6 |

| Fatty | 5 |

| Musty | 3 |

| Pineapple | 7 |

| Caramellic | 4 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual QDA would require a trained sensory panel.

Experimental Protocols

Determination of Odor and Taste Thresholds

A standardized protocol for determining detection and recognition thresholds involves presenting a sensory panel with a series of ascending concentrations of this compound in a neutral medium (e.g., water for taste, air for odor). The threshold is typically defined as the concentration at which 50% of the panel can reliably detect or recognize the substance.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that combines gas chromatography with human sensory assessment to identify odor-active compounds in a sample.

Generalized GC-O Protocol:

-

Sample Preparation: A solution of this compound in a suitable solvent is prepared.

-

GC Separation: The sample is injected into a gas chromatograph, which separates the individual volatile components.

-

Olfactory Assessment: The effluent from the GC column is split, with a portion directed to a sniffing port. A trained analyst sniffs the port and records the odor descriptors and their intensity at specific retention times.

-

Data Analysis: The olfactometry data is correlated with the chromatogram to identify the retention time of the odor-active compound (this compound) and characterize its specific odor profile.

Visualizing Sensory Relationships and Experimental Workflows

Caption: Sensory profile of this compound.

Caption: Gas Chromatography-Olfactometry workflow.

Conclusion

This compound is a valuable flavor and fragrance ingredient with a predominantly fruity, green, and sweet sensory profile, complemented by a range of more subtle notes. While specific quantitative threshold data remains to be fully elucidated in publicly accessible literature, the application of standardized sensory analysis techniques, such as threshold determination and GC-O, can provide the detailed characterization required for its effective use in research and product development. The methodologies and qualitative data presented in this guide offer a robust framework for scientists and researchers working with this potent aroma chemical.

References

The Enigmatic Presence of Furfuryl Hexanoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl hexanoate, a volatile organic compound (VOC) characterized by its fruity, waxy, and slightly green aroma, is an ester that contributes to the complex flavor profiles of various natural products. While its synthetic counterpart is utilized in the flavor and fragrance industry, the natural occurrence of this compound in the botanical world is a subject of ongoing scientific exploration. This technical guide delves into the current understanding of the natural presence of this compound in plants, presenting quantitative data, detailed experimental protocols for its detection, and a plausible biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in phytochemistry, food science, and drug development who are investigating the diverse chemical landscape of the plant kingdom.

Natural Occurrence and Quantitative Data

The identification and quantification of this compound in plants are challenging due to its typically low concentrations and the complexity of the plant volatile matrix. While comprehensive data across a wide range of plant species remains limited, several studies have identified its presence or the presence of its close structural analogs, such as other hexanoate esters and furfuryl derivatives, in various fruits. The following table summarizes the quantitative data available for hexanoate esters in selected plant species, providing a comparative overview. It is important to note that the concentration of these volatile compounds can be influenced by factors such as cultivar, ripeness, and environmental conditions.

| Plant Species | Cultivar/Variety | Plant Part | Compound | Concentration (µg/kg FW) | Reference |

| Ananas comosus (Pineapple) | Cayenne | Pulp | Ethyl hexanoate | 106.21 | [1] |

| Core | Ethyl hexanoate | 48.42 | [1] | ||

| Tainong No. 6 | Fruit | Ethyl hexanoate | Not specified, but identified as a characteristic aroma compound | [2] | |

| Malus domestica (Apple) | 'Honey Crisps' | Peel | Hexyl hexanoate | 5688.01 ± 415.97 | [3] |

| 'Qinguan' | Peel | Hexyl hexanoate | 5494.48 ± 475.20 | [3] | |

| 'Ruiyanghong' | Peel | Hexyl hexanoate | 5403.15 ± 586.30 | [3] | |

| Fragaria × ananassa (Strawberry) | 'Festival' & 'Candonga' | Fruit | Hexyl hexanoate | Identified as a significant volatile for discrimination | [4] |

Experimental Protocols

The analysis of this compound and other volatile esters in plant matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique for the extraction of volatile and semi-volatile compounds from plant tissues.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound in Fruit Samples

1. Sample Preparation:

-

Homogenize a known weight (e.g., 5-10 g) of fresh plant material (e.g., fruit pulp, peel) in a blender or with a mortar and pestle.

-

Transfer the homogenized sample to a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 5 mL) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Add a known concentration of an internal standard (e.g., ethyl heptanoate) for quantification purposes.

-

Seal the vial tightly with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sample vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) in a thermostated water bath or a dedicated SPME autosampler.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the extracted analytes from the SPME fiber in the GC injector port, typically set at a high temperature (e.g., 250 °C) in splitless mode for a short period (e.g., 1-5 min).

-

GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) for the separation of the volatile compounds. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of, for example, m/z 35-400.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantify the concentration of this compound using the internal standard method, based on the peak area ratio of the analyte to the internal standard.

Biosynthetic Pathway

The biosynthesis of esters in plants is a well-established process primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[5][6][7] These enzymes facilitate the final step in ester formation by transferring an acyl-CoA group to an alcohol substrate. While the specific pathway for this compound has not been explicitly elucidated in plants, a plausible pathway can be proposed based on the known biosynthesis of its precursors: furfuryl alcohol and hexanoyl-CoA.

Proposed Biosynthetic Pathway of this compound in Plants

Explanation of the Pathway:

-

Furfuryl Alcohol Formation: Furfuryl alcohol is likely derived from the reduction of furfural. Furfural can be formed in plants through the dehydration of pentose sugars, which are abundant products of carbohydrate metabolism. The reduction of furfural to furfuryl alcohol is catalyzed by alcohol dehydrogenases.

-

Hexanoyl-CoA Formation: Hexanoyl-CoA is a key intermediate in fatty acid metabolism. It can be synthesized from the C6 aldehyde, hexanal, which is a product of the lipoxygenase (LOX) pathway acting on fatty acids like linoleic acid.[5] Hexanal is oxidized to hexanoic acid, which is then activated to hexanoyl-CoA by an acyl-CoA synthetase.

-

Esterification: The final step involves the esterification of furfuryl alcohol with hexanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT).[5][6][7] AATs are known to have broad substrate specificity, making it plausible that they can utilize both furfuryl alcohol and hexanoyl-CoA to produce this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the identification and quantification of this compound in plant samples.

Conclusion

The natural occurrence of this compound in plants represents an intriguing area of phytochemical research. While direct quantitative data remains sparse, the presence of related esters and the well-characterized biosynthetic pathways for its precursors provide a solid foundation for future investigations. The methodologies outlined in this guide offer a robust framework for the sensitive and accurate detection of this and other volatile compounds in complex plant matrices. Further research is warranted to expand the quantitative database of this compound across a broader range of plant species and to fully elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis. Such knowledge will not only enhance our understanding of plant metabolism but also open new avenues for the discovery and utilization of natural flavor and aroma compounds in various industrial applications, including the development of novel therapeutic agents.

References

- 1. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Volatile Profiling of Strawberry Fruits Cultivated in a Soilless System to Investigate Cultivar-Dependent Chemical Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 6. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

The Sweet Symphony of Fruits: An In-depth Technical Guide to the Biosynthesis of Furan Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic and often alluring aroma of many fruits is a complex symphony of volatile organic compounds. Among these, furan esters play a pivotal role in defining the sweet, caramel-like, and fruity notes of strawberries, pineapples, and raspberries. This technical guide delves into the core of furan ester biosynthesis in these fruits, providing a comprehensive overview of the key pathways, enzymes, and analytical methodologies for researchers, scientists, and professionals in drug development who may seek to understand or harness these natural processes.

Core Biosynthetic Pathways of Furan Esters

The biosynthesis of the key furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, has been most extensively studied in strawberries (Fragaria x ananassa). This pathway serves as a foundational model for understanding furan ester formation in other fruits.

The Strawberry Model: A Pathway to Sweetness

The primary precursor for HDMF biosynthesis in strawberries is D-fructose-1,6-diphosphate [1][2]. The pathway proceeds through a series of enzymatic reactions, with the final and crucial step being the reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to HDMF. This reaction is catalyzed by the enzyme enone oxidoreductase (FaEO) , previously known as quinone oxidoreductase (FaQR)[3][4][5][6][7].

The pathway can be summarized as follows:

Once formed, HDMF can be further methylated by the enzyme O-methyltransferase (FaOMT) to produce 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane), which contributes a roasty, sweet aroma[2][8].

Biosynthesis in Other Fruits

While less characterized, evidence suggests a similar biosynthetic pathway for HDMF exists in other fruits like pineapple and tomato[3][5]. The presence of HDMF and its derivatives in raspberries also points towards a conserved pathway, although the specific enzymes have yet to be fully elucidated[9][10].

In raspberries, another significant aroma compound is raspberry ketone. Its biosynthesis starts from p-coumaroyl-CoA, an intermediate in the phenylpropanoid pathway[11][12]. This pathway involves the condensation of p-coumaroyl-CoA with malonyl-CoA, followed by a reduction step[11][13].

Quantitative Data on Furan Ester Content

The concentration of furan esters varies significantly between fruit species, cultivars, and ripening stages. The following table summarizes some of the reported quantitative data for key furanones in different fruits.

| Fruit | Compound | Concentration | Reference(s) |

| Strawberry (Fragaria x ananassa) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol) | Up to 37 µg/g | [14] |

| 2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane) | Present in high absolute amounts | [8] | |

| Pineapple (Ananas comosus) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol) | 76.47 µg/kg ('Tainong No. 4' variety) | [11][13] |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF/Furaneol) | 55.0 ± 3.4 µg/kg ('Moris' variety) | [15] | |

| 2,5-dimethyl-4-methoxy-3(2H)-furanone | 7.4 ± 0.1 µg/kg ('N36' variety) | [15] | |

| Total Furan Derivatives (in canned juice, pre-sterilization) | 124.15 ± 7.10 ng/g | [16] | |

| Total Furan Derivatives (in canned slice, pre-sterilization) | 9.87 ± 0.69 ng/g | [16] | |

| Raspberry (Rubus idaeus) | 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF/Furaneol) | 0.1 µg/g | [9] |

| 2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane) | Present in low amounts | [2] | |

| 5-Methyl-4-hydroxy-3(2H)-furanone (norfuraneol) | 0.1 µg/g | [9] |

Experimental Protocols

Analysis of Furan Esters by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is widely used for the extraction and quantification of volatile furan esters from fruit matrices[10][14][17][18][19].

a. Sample Preparation:

-

Homogenize 5 g of fresh fruit sample.

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add 5 mL of a saturated NaCl solution to enhance the release of volatile compounds.

-

Add a known amount of an appropriate internal standard (e.g., d4-furan).

-

Seal the vial with a magnetic screw-thread cap with a PTFE/silicone septum.

b. HS-SPME Procedure:

-

Equilibrate the sample vial at 35-60°C for 15 minutes in a heated agitator.

-

Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 15-30 minutes at the same temperature with agitation.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

c. GC-MS Parameters:

-

Injector: Splitless mode, 250°C.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program: Start at 32°C for 4 minutes, ramp to 200°C at 20°C/min, and hold for 3 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Electron impact ionization (70 eV), scan range m/z 35-350. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity.

Enzyme Assay for Fragaria ananassa Enone Oxidoreductase (FaEO)

This protocol is adapted from studies on the characterization of FaEO (formerly FaQR)[6][7].

a. Enzyme Extraction and Partial Purification:

-

Homogenize ripe strawberry fruit tissue in a suitable extraction buffer (e.g., Tris-HCl pH 7.5, containing protease inhibitors and PVPP).

-

Centrifuge the homogenate to pellet cell debris.

-

Subject the supernatant to ammonium sulfate precipitation to enrich for the enzyme.

-

Resuspend the protein pellet and desalt using a desalting column.

b. Activity Assay:

-

The assay measures the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Tris-HCl buffer (pH 7.5)

-

NADPH (final concentration ~0.1 mM)

-

The substrate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). As HMMF is unstable, it is often generated in situ or a stable analog is used. Alternatively, a coupled assay with a preceding enzyme that produces HMMF can be employed.

-

-

Initiate the reaction by adding the partially purified enzyme extract.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NAD(P)H oxidation using its molar extinction coefficient (6.22 mM⁻¹ cm⁻¹).

Conclusion

The biosynthesis of furan esters is a critical component of the flavor profile of many commercially important fruits. Understanding these pathways at a molecular level opens up opportunities for the metabolic engineering of flavor compounds and the development of novel flavoring agents. The methodologies outlined in this guide provide a solid foundation for researchers to further explore and quantify these important natural products. As research continues, a more detailed picture of the biosynthesis and regulation of furan esters in a wider variety of fruits will undoubtedly emerge, offering exciting prospects for the food and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Functional characterization of enone oxidoreductases from strawberry and tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. grupos.eez.csic.es [grupos.eez.csic.es]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. researchgate.net [researchgate.net]

- 9. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Frontiers | Glucose-Derived Raspberry Ketone Produced via Engineered Escherichia coli Metabolism [frontiersin.org]

- 12. Raspberry ketone - Wikipedia [en.wikipedia.org]

- 13. High-yield ‘one-pot’ biosynthesis of raspberry ketone, a high-value fine chemical - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]

- 19. Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Profile of Furfuryl Esters: A Comprehensive Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl esters, a class of organic compounds derived from biomass- and specifically from furfuryl alcohol, are commanding increasing attention within the scientific community. Their versatile chemical nature, coupled with a favorable safety profile for some derivatives, has positioned them as compelling candidates for a myriad of applications, ranging from flavor and fragrance agents to innovative plasticizers and potential biofuels. More significantly for the pharmaceutical and biotechnology sectors, emerging research has begun to unveil their latent potential as modulators of critical biological pathways, heralding a new frontier in the discovery and development of novel therapeutics. This in-depth technical guide provides a comprehensive literature review of furfuryl esters, focusing on their synthesis, chemical properties, and burgeoning applications in drug development. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a structured overview of the current landscape and future possibilities.

Synthesis of Furfuryl Esters

The synthesis of furfuryl esters can be broadly categorized into two primary methodologies: chemical synthesis and enzymatic catalysis. The choice of method often depends on the desired scale of production, purity requirements, and the specific ester to be synthesized.

Chemical Synthesis

A prevalent method for the chemical synthesis of furfuryl esters is through the esterification or transesterification of furfuryl alcohol.

Esterification with Acetic Anhydride: A common laboratory-scale synthesis of furfuryl acetate involves the reaction of furfuryl alcohol with acetic anhydride, often in the presence of a base catalyst like sodium acetate and a solvent such as toluene. The reaction mixture is typically refluxed for several hours, followed by aqueous workup, extraction, and purification by vacuum distillation to yield the final product.

Transesterification: This method involves the reaction of an existing ester, such as a fatty acid methyl ester (FAME), with furfuryl alcohol in the presence of a catalyst. Milder bases like potassium carbonate have been successfully employed to promote the transesterification of various triacylglycerols with furfuryl alcohol, yielding fatty acid furfuryl esters (FAFuEs). This approach is particularly relevant for the synthesis of longer-chain furfuryl esters.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, often proceeding under milder reaction conditions and minimizing the formation of byproducts. Lipases are the most commonly employed enzymes for the synthesis of furfuryl esters.

Lipase-Catalyzed Esterification: Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), have demonstrated high efficacy in catalyzing the esterification of furfuryl alcohol with various carboxylic acids, including long-chain fatty acids like oleic acid. These reactions are often performed in solvent-free systems or in organic solvents like 2-methyltetrahydrofuran, a bio-derived solvent that is compatible with enzymatic activity. The enzymatic process allows for high conversion rates and selectivity, with the product being readily separated from the immobilized enzyme.

Experimental Protocols

General Protocol for Chemical Synthesis of Furfuryl Acetate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add furfuryl alcohol, toluene, sodium acetate, and acetic anhydride in a molar ratio of approximately 1:1.6:0.5:1.1.

-

Reaction: The mixture is heated to reflux and maintained at this temperature with stirring for approximately 4 hours.

-

Workup: After cooling to room temperature, the reaction mixture is poured into water. The organic layer is separated, and the aqueous layer is extracted with toluene.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude furfuryl acetate is then purified by vacuum distillation.

General Protocol for Enzymatic Synthesis of Furfuryl Oleate

-

Reaction Mixture: In a suitable reaction vessel, combine furfuryl alcohol and oleic acid in a 1:1 molar ratio.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a concentration of approximately 5% (w/w) based on the total weight of the substrates.

-

Incubation: The reaction is carried out in a solvent-free system with constant stirring at a controlled temperature (e.g., 60°C).

-

Monitoring and Termination: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Once the desired conversion is achieved (typically within 6 hours), the reaction is terminated by filtering off the immobilized enzyme.

-

Purification: The resulting furfuryl oleate can be further purified if necessary, for example, by column chromatography.

Data Presentation: Physicochemical and Antimicrobial Properties

The following tables summarize key quantitative data for representative furfuryl esters and related furan compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Furfuryl Acetate | C₇H₈O₃ | 140.14 | 175-177 | 1.118 |

| Furfuryl Propionate | C₈H₁₀O₃ | 154.16 | 195-196 | 1.089 |

| Furfuryl Butyrate | C₉H₁₂O₃ | 168.19 | 211 | 1.054 |

| Furfuryl Laurate | C₁₇H₂₈O₃ | 280.40 | - | - |

| Furfuryl Myristate | C₁₉H₃₂O₃ | 308.46 | - | - |

| Furfuryl Palmitate | C₂₁H₃₆O₃ | 336.51 | - | - |

| Furfuryl Stearate | C₂₃H₄₀O₃ | 364.57 | - | - |

| Compound | Microorganism | MIC (μM) | Reference |

| Furfuryl Alcohol | Bacillus subtilis | 0.115 | [1] |

| Salmonella sp. | 0.115 | [1] | |

| Furfural | Bacillus subtilis | 0.027 | [1] |

| Salmonella sp. | 0.029 | [1] | |

| Furoic Acid | Bacillus subtilis | 0.015 | [1] |

| Salmonella sp. | 0.009 | [1] |

Note: MIC (Minimum Inhibitory Concentration) data for a broader range of furfuryl esters against various microbial strains is an area requiring further research.

Furfuryl Esters in Drug Development: Modulating Key Signaling Pathways

Recent investigations into furan derivatives have revealed their potential to interact with and modulate key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. While research specifically on furfuryl esters is still emerging, the broader class of furan-containing compounds provides a strong rationale for their exploration as therapeutic agents.

Anti-inflammatory Activity: Targeting the NF-κB and MAPK Pathways

Chronic inflammation is a hallmark of numerous diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Furan derivatives have been shown to exert anti-inflammatory effects by inhibiting these pathways.[2]

The proposed mechanism involves the suppression of pro-inflammatory cytokine production, such as TNF-α, and the inhibition of enzymes like cyclooxygenases (COX).[3] By targeting key kinases within the MAPK cascade (e.g., ERK, JNK, p38) and preventing the nuclear translocation of NF-κB, these compounds can effectively dampen the inflammatory cascade.

References

The In Vivo Metabolic Fate of Furfuryl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of furfuryl compounds, a class of heterocyclic organic molecules prevalent in various foods, industrial products, and pharmaceuticals. Understanding the biotransformation of these compounds is critical for assessing their safety, efficacy, and potential toxicity. This document summarizes key metabolic pathways, presents quantitative metabolic data, and details the experimental protocols used in pivotal studies.

Core Metabolic Pathways of Furfuryl Compounds

The in vivo metabolism of furfuryl compounds is primarily characterized by oxidation and conjugation reactions, leading to the formation of more water-soluble metabolites that are readily excreted. The specific pathways vary depending on the nature of the furfuryl compound, with furfuryl alcohol, furfural, and furan serving as primary examples.

Metabolism of Furfuryl Alcohol and Furfural

Furfuryl alcohol and furfural are rapidly absorbed in the gastrointestinal tract of rodents. The metabolic pathway begins with the oxidation of furfuryl alcohol to furfural, which is then further oxidized to 2-furoic acid.[1] This acid can then undergo several transformations. A major route of metabolism is the conjugation of furoic acid with glycine to form furoylglycine, which is a principal urinary metabolite.[2][3][4] Another pathway involves the condensation of furoic acid with acetyl CoA to form 2-furanacryloyl CoA, which is subsequently conjugated with glycine and excreted.[1]

Furfural can also be reduced to furfuryl alcohol by enteric bacteria, indicating an interconnected metabolism in the gastrointestinal tract.[1] Both furfuryl alcohol and furfural are extensively metabolized before excretion, with very little of the parent compounds detected in urine.[2]

Metabolism of Furan

The metabolism of furan is of significant toxicological interest due to the formation of a reactive intermediate. The initial and critical step is the oxidation of the furan ring by cytochrome P450 enzymes, specifically CYP2E1, to produce cis-2-butene-1,4-dial (BDA).[5][6][7] BDA is a highly reactive α,β-unsaturated dialdehyde that can covalently bind to cellular macromolecules, including proteins and DNA, which is thought to be a key event in furan-induced toxicity and carcinogenicity.[5][8]

Detoxification of BDA primarily occurs through conjugation with glutathione (GSH).[5][8] This can lead to the formation of various GSH-BDA adducts and their subsequent metabolites, which are then excreted.[6][9] The balance between the bioactivation of furan to BDA and its detoxification via GSH conjugation is a crucial determinant of furan's toxic potential.

Quantitative Metabolic Data

The following tables summarize the quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of furfuryl compounds from in vivo studies.

Table 1: Excretion of Radioactivity Following Oral Administration of [¹⁴C]Furfural and [¹⁴C]Furfuryl Alcohol in Rats [2]

| Compound | Dose (mg/kg) | Route | % of Dose in Urine (72h) | % of Dose in Feces (72h) | % of Dose as ¹⁴CO₂ (24h) |

| Furfural | 0.127 | Oral | 88 | 2 | - |

| 1.15 | Oral | 87 | 3 | - | |

| 12.5 | Oral | 83 | 4 | 7 | |

| Furfuryl Alcohol | 0.275 | Oral | 89 | 2 | - |

| 2.75 | Oral | 86 | 3 | - | |

| 27.5 | Oral | 85 | 3 | - |

Table 2: Major Urinary Metabolites of Furfural and Furfuryl Alcohol in Rats (% of Dose) [2]

| Compound Administered | Dose (mg/kg) | Furoylglycine | Furoic Acid | Furanacrylic Acid |

| Furfural | 0.127 | 78 | 1 | 3 |

| 1.15 | 75 | 3 | 5 | |

| 12.5 | 73 | 6 | 8 | |

| Furfuryl Alcohol | 0.275 | 80 | 1 | 3 |

| 2.75 | 78 | 2 | 4 | |

| 27.5 | 76 | 4 | 6 |

Table 3: Covalent Binding of [3,4-¹⁴C]-Furan to Liver and Kidney Proteins in Rats 2 Hours After a Single Oral Dose [10]

| Dose (mg/kg) | Covalent Binding in Liver (pmol furan equiv/mg protein) |

| 0.1 | 29 ± 7 |

| 2.0 | 286 ± 25 |

Experimental Protocols

This section details the methodologies employed in key studies investigating the metabolism of furfuryl compounds.

Animal Studies and Dosing

-

Test Animals: Male Fischer 344 rats and B6C3F1 mice are commonly used models.[2][11]

-

Administration: For oral studies, compounds are typically dissolved in a vehicle like corn oil and administered by gavage.[1][2] Doses are often based on a fraction of the LD50.[2] For inhalation studies, animals are placed in exposure chambers with controlled concentrations of the test substance.[12]

-

Sample Collection: Urine and feces are collected at timed intervals (e.g., 24, 48, 72 hours) using metabolism cages.[2][3] Blood and tissues (liver, kidney, etc.) are collected at sacrifice.[2][10]

Analysis of Metabolites

A combination of chromatographic and spectroscopic techniques is employed for the separation, identification, and quantification of metabolites.

-

Sample Preparation:

-

Urine: Urine samples are often centrifuged to remove solids and may be subjected to solid-phase extraction (SPE) for cleanup and concentration of metabolites.[13]

-

Tissues: Tissues are homogenized, and proteins are precipitated (e.g., with trichloroacetic acid). The supernatant is then analyzed for metabolites. For protein binding studies, the protein pellet is washed extensively to remove non-covalently bound radioactivity before quantification.[10]

-

-

Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): A widely used technique for separating polar metabolites like organic acids and their glycine conjugates.[2][3]

-

Column: Reverse-phase columns (e.g., C18) are common.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

-

Detection: UV detection is suitable for compounds with a chromophore. For radiolabeled studies, a radio-HPLC detector is used to quantify radioactive peaks.[3]

-

-

Gas Chromatography (GC): Used for the analysis of more volatile compounds. Derivatization may be necessary to increase the volatility and thermal stability of polar metabolites.

-

Detection: Flame ionization detection (FID) or mass spectrometry (MS) are common detectors. GC-MS provides structural information for metabolite identification.[3]

-

-

-

Structural Elucidation:

-

Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns, which are crucial for identifying unknown metabolites.[3][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of metabolites, often by comparison with synthetic standards.[3][13]

-

Conclusion

The in vivo metabolism of furfuryl compounds is a complex process involving a series of enzymatic reactions that ultimately lead to their elimination from the body. For furfuryl alcohol and furfural, the primary metabolic pathway involves oxidation to furoic acid followed by glycine conjugation. In contrast, the metabolism of furan is characterized by the formation of a reactive metabolite, BDA, which can lead to toxicity if not efficiently detoxified by glutathione. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the risk assessment and safe development of products containing furfuryl compounds. This guide provides a foundational resource for professionals in the fields of toxicology, pharmacology, and drug development.

References

- 1. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

- 2. Comparative metabolism and disposition of furfural and furfuryl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and excretion of [14C]furfural in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 761. Furfural (WHO Food Additives Series 30) [inchem.org]

- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of furan biotransformation by F-344 rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Metabolic pathway by cleavage of a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Furfuryl Hexanoate in Coffee Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic aroma of coffee is a complex symphony of over a thousand volatile compounds, meticulously orchestrated by the roasting process. Among these, furan derivatives play a pivotal role in shaping the final sensory profile. This technical guide delves into the specific contribution of furfuryl hexanoate, an ester formed during roasting, to the overall aroma of coffee. While data on many furans, such as furfural and furfuryl alcohol, is abundant, this paper will synthesize the available knowledge on this compound, including its chemical properties, formation pathways, analytical methodologies for its detection, and its sensory significance.

Chemical Properties and Formation

This compound (C₁₁H₁₆O₃) is an ester formed from the reaction of furfuryl alcohol and hexanoic acid. Its formation is a direct consequence of the complex chemical transformations that occur during the roasting of coffee beans, primarily through the Maillard reaction and caramelization of sugars.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of coffee aroma development.[1][2] During this process, furfural is a key intermediate, which can then be reduced to furfuryl alcohol.[3]

The proposed formation pathway for this compound in coffee involves the esterification of furfuryl alcohol with hexanoic acid, both of which are present in roasted coffee beans.

Quantitative Analysis

While extensive quantitative data exists for precursor compounds like furfural and furfuryl alcohol, specific concentrations of this compound in coffee are not widely reported in publicly available literature. The tables below summarize the concentrations of its key precursors in different coffee types and roast levels. This data provides an indirect indication of the potential for this compound formation.

Table 1: Concentration of Furfural in Coffee

| Coffee Type | Roasting Level | Concentration (µg/g) | Reference |

| Espresso Coffee | Not specified | ~71 | [4] |

| Cold Brew Coffee | Not specified | ~86.8 | [4] |

Table 2: Concentration of Furfuryl Alcohol in Coffee

| Coffee Product | Concentration | Reference |

| Snack Foods (as a proxy) | Not specified | [4] |

| Espresso Coffee | LOQ of 1.8 µg/mL | [4] |

Experimental Protocols

The analysis of volatile compounds in coffee, including this compound, is predominantly carried out using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.[4][5][6][7][8][9]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction method that is highly effective for the analysis of volatile and semi-volatile organic compounds in food matrices.

Protocol:

-

Sample Preparation: A known quantity of finely ground coffee is placed in a headspace vial.

-

Internal Standard: An internal standard is added for quantification.

-

Equilibration: The vial is sealed and heated to a specific temperature for a set time to allow volatile compounds to equilibrate in the headspace.

-

Extraction: An SPME fiber coated with a specific stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatile compounds.[5]

-

Desorption: The fiber is then retracted and inserted into the heated injection port of the GC-MS, where the adsorbed analytes are desorbed for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture.

Typical GC-MS Parameters:

| Parameter | Specification | Reference |

| Column | TG-Wax Capillary Column (30 m x 0.25 mm i.d., 0.25 µm film thickness) | [10] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | [10] |

| Oven Program | 40°C (2 min) to 130°C at 1.55°C/min, then to 220°C at 44°C/min (hold 5 min) | [10] |

| Injection Mode | Split (e.g., 1:20) | [10] |

| MS Ionization | Electron Impact (EI) at 70 eV | [10] |

| Mass Range | m/z 35-300 | [10] |

Sensory Perception

Conclusion

This compound is a furan derivative formed during the roasting of coffee beans through the esterification of furfuryl alcohol and hexanoic acid. While its direct quantitative data in coffee is limited, the analysis of its precursors suggests its potential presence and contribution to the complex aroma profile. The primary analytical technique for its identification and potential quantification is HS-SPME-GC-MS. Its sensory properties, described as green, fatty, musty, and waxy, likely contribute to the subtle and complex background notes of coffee aroma. Further research is needed to quantify the concentration of this compound in different coffee varieties and roast profiles and to fully elucidate its specific impact on the sensory experience of coffee.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. gcms.cz [gcms.cz]